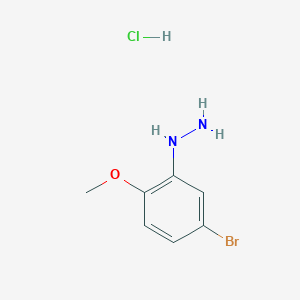
(5-Bromo-2-methoxyphenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-methoxyphenyl)hydrazinehydrochloride is an organic compound with the molecular formula C7H10BrClN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride typically involves the following steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl group is removed in a sodium hydrogen carbonate solution to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydrazine group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products include corresponding oxides or ketones.
Reduction: Products include amines or alcohols.
Coupling Reactions: Products are typically biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-methoxyphenyl)hydrazinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride involves its interaction with various molecular targets:
Nucleophilic Addition: The hydrazine group can add to carbonyl compounds, forming hydrazones.
Redox Reactions: The compound can undergo oxidation or reduction, affecting cellular redox states.
Coupling Reactions: In Suzuki-Miyaura coupling, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
Vergleich Mit ähnlichen Verbindungen
- (5-Bromo-2-hydroxyphenyl)hydrazinehydrochloride
- (5-Bromo-2-methoxyphenyl)hydrazine
- (5-Bromo-2-methoxyphenyl)hydrazine mesylate
Comparison:
- (5-Bromo-2-hydroxyphenyl)hydrazinehydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility properties .
- (5-Bromo-2-methoxyphenyl)hydrazine: Lacks the hydrochloride salt, which affects its stability and solubility .
- (5-Bromo-2-methoxyphenyl)hydrazine mesylate: Contains a mesylate group, which can influence its reactivity in nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C7H10BrClN2O |
|---|---|
Molekulargewicht |
253.52 g/mol |
IUPAC-Name |
(5-bromo-2-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H |
InChI-Schlüssel |
HAFDAUZPBNGQMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


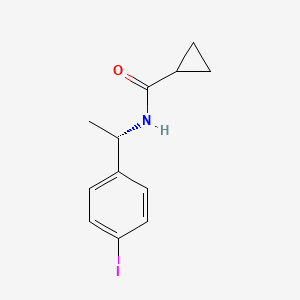

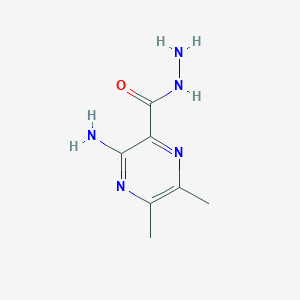
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
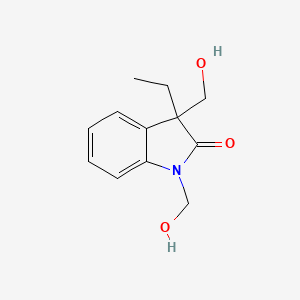




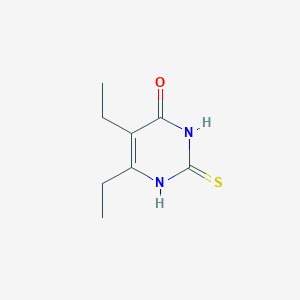
![2H-Pyrrolo[2,3-D][1,2,3]thiadiazole](/img/structure/B13100549.png)

